molecular formula C9H18BrNO2 B2961514 Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate CAS No. 106622-20-2

Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate

Cat. No. B2961514
CAS RN: 106622-20-2
M. Wt: 252.152
InChI Key: BLROSIRAEKEFNI-ZETCQYMHSA-N
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Description

“Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate” is a chemical compound with the CAS Number: 106622-20-2 . It has a molecular weight of 252.15 . The IUPAC name for this compound is tert-butyl (S)- (4-bromobutan-2-yl)carbamate .


Molecular Structure Analysis

The Inchi Code for “Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate” is 1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1 . This code provides a standard way to encode the compound’s structure and stereochemistry.


Physical And Chemical Properties Analysis

“Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate” has a molecular weight of 252.15 . Unfortunately, other specific physical and chemical properties like density, boiling point, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis of N-Boc-protected Anilines

Tert-butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It’s particularly useful for protecting amines during a synthetic sequence.

Synthesis of Tetrasubstituted Pyrroles

This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Tert-butyl carbamate can participate in palladium-catalyzed cross-coupling reactions . These reactions are a powerful tool for forming carbon-carbon bonds, a key step in the synthesis of many organic compounds.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate” can be found online . It’s important to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Mechanism of Action

Mode of Action

The compound contains a tert-butyloxycarbonyl (t-Boc) group, which is commonly used as a protecting group for amines in organic synthesis . The t-Boc group is stable and can be removed under acidic conditions, releasing a carbocation that can undergo further reactions . This property allows the compound to undergo transformations while protecting sensitive functional groups.

Biochemical Pathways

The compound’s bromine atom and carbamate group suggest that it could be involved in various organic reactions, such as suzuki coupling reactions .

Action Environment

The action of Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate can be influenced by various environmental factors. For instance, the removal of the t-Boc group is facilitated by acidic conditions . Additionally, the compound’s reactivity might be affected by the presence of other functional groups or molecules in its environment.

properties

IUPAC Name

tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLROSIRAEKEFNI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate

CAS RN

106622-20-2
Record name tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate
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